

Physical and chemical properties of 3-Amino-1,2-oxaborepan-2-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-1,2-oxaborepan-2-ol

Cat. No.: B15217122

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Technical Guide: Crisaborole

1. Physical and Chemical Properties

Crisaborole is a benzoxaborole that functions as a phosphodiesterase 4 (PDE4) inhibitor. Its properties are summarized in the table below.

Property	Value
IUPAC Name	4-((1-hydroxy-1,3-dihydrobenzo[c][1][2]oxaborol-5-yl)oxy)benzonitrile
Molecular Formula	C ₁₄ H ₁₀ BNO ₃
Molecular Weight	251.05 g/mol
Melting Point	146-148 °C
Appearance	White to off-white crystalline powder
Solubility	Soluble in solvents such as ethanol, propylene glycol, and glycerin.
pKa	7.6

2. Experimental Protocols

2.1. Synthesis of Crisaborole

The synthesis of Crisaborole can be achieved through a multi-step process, a general outline of which is provided below. This is a representative synthesis and may not reflect the exact manufacturing process.

Step 1: Synthesis of 2-bromo-4-cyanophenol

- To a solution of 4-cyanophenol in a suitable solvent (e.g., acetic acid), add a brominating agent (e.g., N-bromosuccinimide) portion-wise at room temperature.
- Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
- Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 4-((3-bromo-4-formylphenyl)oxy)benzonitrile

- In a reaction vessel, combine 2-bromo-4-cyanophenol, a suitable boronic acid (e.g., 4-formylphenylboronic acid), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$), and a base (e.g., K_2CO_3) in a solvent mixture (e.g., toluene/ethanol/water).
- Heat the mixture to reflux under an inert atmosphere for several hours.
- After cooling, dilute the reaction mixture with water and extract with an organic solvent.
- Wash the organic layer, dry, and concentrate.
- Purify the residue by column chromatography.

Step 3: Cyclization to form the oxaborole ring

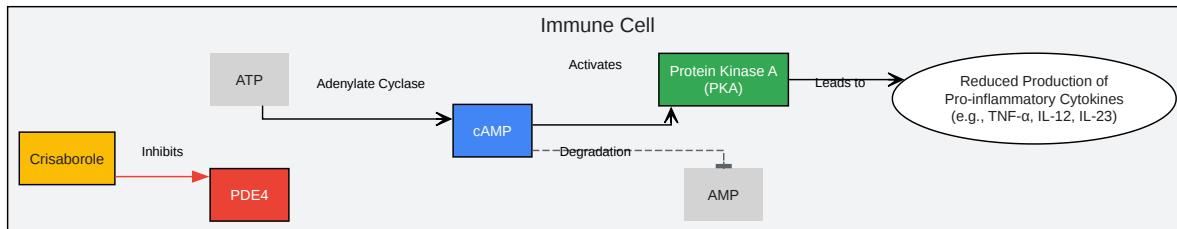
- Dissolve the product from Step 2 in an appropriate solvent (e.g., THF).
- Cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere.
- Add a strong base (e.g., n-butyllithium) dropwise to effect a lithium-halogen exchange.
- Quench the reaction with a trialkyl borate (e.g., triisopropyl borate).
- Allow the reaction to warm to room temperature and then acidify with an aqueous acid (e.g., HCl).
- Extract the product, dry the organic phase, and concentrate.
- Purify the resulting Crisaborole by recrystallization or column chromatography.

2.2. Analytical Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are used to confirm the chemical structure of Crisaborole.
- Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact mass and confirm the molecular formula.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule.
- High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.

3. Mechanism of Action and Signaling Pathway

Crisaborole's primary mechanism of action is the inhibition of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Crisaborole increases intracellular cAMP levels. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates and inactivates transcription factors involved in the inflammatory response, such as NF- κ B. This ultimately leads to a reduction in the production of pro-inflammatory cytokines like TNF- α , IL-12, and IL-23.



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